6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S13371186
CAS No.
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridi...

Product Name

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2

InChI Key

UWNPRYCSJLXAKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=N2)Br

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazolo-pyridine structure with a bromine atom and a cyclopropyl group. Its molecular formula is C9H8BrN3C_9H_8BrN_3, with a molecular weight of approximately 238.08 g/mol. The compound features a unique arrangement of nitrogen and carbon atoms, contributing to its distinct chemical properties and potential biological activities. It is known for its applications in medicinal chemistry and drug development due to its structural motifs that are prevalent in various pharmacologically active compounds .

The reactivity of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. This compound can also undergo various chemical transformations such as:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: The cyclopropyl group may engage in ring-opening reactions under certain conditions, potentially leading to more complex structures.
  • Condensation Reactions: The nitrogen atoms in the triazole ring can participate in condensation reactions with carbonyl compounds, forming more complex heterocycles.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine has shown promising biological activities in preliminary studies. It exhibits potential as an:

  • Antimicrobial Agent: Some derivatives of triazolo-pyridines have been explored for their antibacterial and antifungal properties.
  • Anticancer Compound: Research indicates that similar triazole derivatives may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Agent: Compounds with similar structures have been investigated for their neuroprotective effects against neurodegenerative diseases.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-cyclopropylpyridine and brominating agents, cyclization can yield the desired triazolo-pyridine structure.
  • Multi-step Synthesis: This may involve the preparation of intermediates that subsequently undergo cyclization and functionalization steps to introduce the bromine and cyclopropyl groups.
  • Use of Catalysts: Transition metal catalysts may facilitate certain reactions during synthesis, improving yields and selectivity.

The applications of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine extend into several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Material Science: The compound may find applications in creating novel materials due to its electronic properties.
  • Research Tool: As a chemical probe, it can be used in biological research to study specific pathways or interactions.

Interaction studies involving 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine focus on its binding affinity with biological targets. This includes:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it binds to neurotransmitter receptors or enzymes could elucidate its potential therapeutic effects.

Such studies are crucial for assessing its viability as a drug candidate.

Several compounds share structural similarities with 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine. Notable comparisons include:

Compound NameCAS NumberKey Features
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine356560-80-0Lacks cyclopropyl group; potential as an antimicrobial agent.
6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine1286784-42-6Chlorine instead of bromine; studied for similar biological activities.
8-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine2171029-71-1Different substitution pattern; potential differences in activity profiles.

These compounds illustrate the diversity within the triazolo-pyridine class while highlighting the unique aspects of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine due to its specific substituents and structural arrangement.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

236.99016 g/mol

Monoisotopic Mass

236.99016 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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